molecular formula C37H58O15 B15128893 [6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

Cat. No.: B15128893
M. Wt: 742.8 g/mol
InChI Key: MEOWJLHAENRYDE-UHFFFAOYSA-N
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Description

[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate is a complex organic compound with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and esterification. The specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction of the ester groups could yield alcohols.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving ester hydrolysis.

    Medicine: As a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: As an intermediate in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds could include other complex esters and polyhydroxy compounds. Examples might include:

    6,6-Dimethyl-2-oxo-3-cyclohexen-1-yl acetate: A related ester with a simpler structure.

    5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl acetate: Another related ester with a simpler structure.

Uniqueness

The uniqueness of [6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate lies in its complex structure, which includes multiple ester and hydroxyl groups. This complexity could confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C37H58O15

Molecular Weight

742.8 g/mol

IUPAC Name

[6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

InChI

InChI=1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3

InChI Key

MEOWJLHAENRYDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O

Origin of Product

United States

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